N-ethylmaleimide
Overview
Description
N-Ethylmaleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides . This compound is known for its ability to form stable thioether bonds with sulfhydryls, making it a valuable reagent in biochemical studies .
Scientific Research Applications
N-Ethylmaleimide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
N-Ethylmaleimide (NEM) is an organic compound that primarily targets cysteine residues in proteins and peptides . It is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols . It is also known to target Galectin-10 , a protein in humans .
Mode of Action
NEM is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . NEM is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .
Biochemical Pathways
NEM has been widely used to probe the functional role of thiol groups in enzymology . It specifically inhibits phosphate transport in mitochondria . NEM also renders endogenous deubiquitinating enzymes (DUBs) inactive . The thiol moieties in proteins play a crucial role in many critical physiological functions, such as enzymatic activity, ligand binding, signal transduction pathways, and preservation of membrane integrity .
Pharmacokinetics
It’s known that nem is a small molecule, which typically allows for good absorption and distribution . More research is needed to fully understand the ADME properties of NEM.
Result of Action
NEM has been reported to promote cytotoxicity in various cell types by modifying protein structure and function through cysteine modification . It blocks vesicular transport and is used to inhibit de-sumoylation of proteins for Western Blot analysis . NEM also activates ouabain-insensitive Cl-dependent K efflux in low K sheep and goat red blood cells .
Action Environment
The action of NEM is influenced by the pH of the environment. Reactions with thiols occur in the pH range 6.5–7.5, and NEM may react with amines or undergo hydrolysis at a more alkaline pH . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of NEM.
Safety and Hazards
Future Directions
NEM is a well-known Michael acceptor, which reacts rapidly and irreversibly with thiol and prevents disulfide bond formation . Based on thiol conjugation to NEM, recently, the concentration of GSH was determined in human blood using NMR spectroscopy . This could potentially impact areas including metabolomics, small molecule synthesis, and bioconjugation chemistry .
Biochemical Analysis
Biochemical Properties
N-ethylmaleimide plays a critical role in enzymology, as it is used to alter cysteine residues in proteins and peptides . The functional role of thiol groups in enzymology has been extensively studied using this compound . All cysteine peptidases are irreversibly inhibited by this compound, and alkylation occurs at the thiol group in the active site .
Cellular Effects
This compound has been reported to promote cytotoxicity in various cell types by modifying protein structure and function through cysteine modification . It specifically inhibits phosphate transport in mitochondria .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with thiol groups in proteins. This interaction results in the alteration of protein structure and function, leading to various biological effects .
Preparation Methods
N-Ethylmaleimide is synthesized from maleic acid. The synthetic route involves the reaction of maleic anhydride with ethylamine, followed by cyclization to form the maleimide ring . The reaction conditions typically require a solvent such as tetrahydrofuran and a catalyst like triethylamine. The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
N-Ethylmaleimide undergoes several types of chemical reactions:
Addition Reactions: As a Michael acceptor, it adds nucleophiles such as thiols, forming strong C-S bonds.
Substitution Reactions: At higher pH values, it can react with amino groups.
Hydrolysis: At alkaline pH, this compound can undergo hydrolysis.
Common reagents used in these reactions include thiols, amines, and water. The major products formed are thioether derivatives when reacting with thiols and substituted maleimides when reacting with amines .
Comparison with Similar Compounds
N-Ethylmaleimide is often compared with other maleimides such as N-(1-phenylethyl)maleimide. While both compounds are used for thiol derivatization, this compound is more selective towards thiol groups and has fewer side reactions . Other similar compounds include maleic anhydride and maleimide derivatives, which share similar reactivity but differ in their specific applications and reactivity profiles .
This compound stands out due to its high reactivity with thiols and its ability to form stable thioether bonds, making it a valuable tool in biochemical and medical research.
Properties
IUPAC Name |
1-ethylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGOPSGAURCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-22-8 | |
Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1059573 | |
Record name | Maleic acid N-ethylimide | |
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Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |
Record name | N-Ethylmaleimide | |
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CAS No. |
128-53-0, 25668-22-8 | |
Record name | N-Ethylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |
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Record name | N-Ethylmaleimide | |
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Record name | N-Ethylmaleimide | |
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Record name | NSC92547 | |
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Record name | N-ethylmaleimide | |
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Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |
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Record name | Maleic acid N-ethylimide | |
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Record name | N-ethylmaleimide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |
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Record name | N-ETHYLMALEIMIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-ethylmaleimide (NEM) is a sulfhydryl alkylating agent that primarily targets cysteine residues in proteins. This covalent modification disrupts the protein's structure and function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The specific downstream effects depend on the protein targeted. For instance, NEM can inhibit enzyme activity, alter protein-protein interactions, and disrupt signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Certainly. NEM has been shown to inhibit:
- (Na+,K+)-ATPase: NEM treatment modifies the enzyme, affecting its phosphorylation, ouabain binding, and sensitivity to potassium and ADP. []
- NhaA-Na+/H+ antiporter: In this case, NEM specifically targets a cysteine residue introduced via mutation (C-less H225C), inhibiting the antiporter activity and revealing information about its membrane topology. []
- GTP-dependent fusion of endoplasmic reticulum membranes: NEM inhibits this process, suggesting the involvement of an NEM-sensitive component in membrane fusion. []
- T-cell signaling: NEM suppresses T-cell receptor and CD4-induced signaling by inhibiting tyrosine phosphorylation of phospholipase C gamma 1 and disrupting the interaction between CD4 and pp56lck. []
A: Not necessarily. In some cases, NEM can cause partial inhibition or even stimulation of protein activity, depending on the targeted cysteine residue and its role in protein function. [, , , , , ] For example, NEM stimulates ion transport in vestibular dark cells at low concentrations before inhibiting it at higher concentrations. []
ANone:
A: While specific spectroscopic data from these papers isn't readily available, researchers often employ techniques like NMR and mass spectrometry to characterize NEM-modified proteins and identify specific modification sites. [, , ]
ANone: NEM is typically prepared as a solution in organic solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental use. Its stability in different solutions and under various conditions (e.g., temperature, pH) can vary and may need to be empirically determined depending on the specific application.
ANone: NEM itself is not a catalyst. It acts as a covalent modifier, permanently modifying cysteine residues. This property makes it a valuable tool in:
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